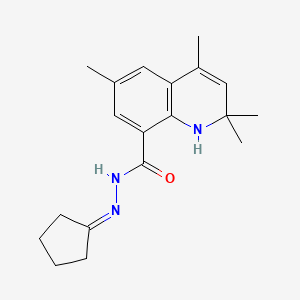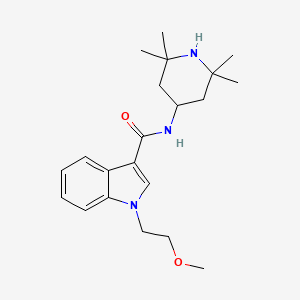![molecular formula C18H19NO3 B11023667 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11023667.png)
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety linked to an acetamide group, which is further connected to a hydroxyphenyl ethyl chain. Its unique structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized via an intramolecular Friedel-Crafts reaction. This involves the cyclization of a suitable precursor, such as a phenol derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or phosphoric acid .
-
Attachment of the Acetamide Group: : The acetamide group can be introduced through an acylation reaction. This step involves reacting the benzofuran derivative with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
-
Introduction of the Hydroxyphenyl Ethyl Chain: : The final step involves the coupling of the acetamide intermediate with a hydroxyphenyl ethyl derivative. This can be achieved through a nucleophilic substitution reaction, often using a suitable leaving group like a halide (e.g., bromide or chloride) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzofuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of quinone derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the acetamide group to an amine.
-
Substitution: : The hydroxyphenyl ethyl chain can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules. It can be used in assays to investigate the activity of enzymes like cytochrome P450 or to screen for potential inhibitors.
Medicine
Medicinally, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or analgesic agent. Research into its binding affinity to specific receptors or enzymes could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Molecular Targets and Pathways
Enzymes: Potential targets include cytochrome P450 enzymes, which are involved in drug metabolism.
Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Similar structure but with a different substitution pattern on the benzofuran ring.
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3-hydroxyphenyl)ethyl]acetamide: Similar structure but with a different position of the hydroxy group on the phenyl ring.
Uniqueness
The unique combination of the benzofuran core with the hydroxyphenyl ethyl chain and the acetamide group distinguishes 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide from other compounds. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H19NO3/c20-16-5-2-13(3-6-16)7-9-19-18(21)12-14-1-4-15-8-10-22-17(15)11-14/h1-6,11,20H,7-10,12H2,(H,19,21) |
InChI Key |
HNXIVEXPGAXUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11023598.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11023601.png)



![2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11023639.png)
![Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11023645.png)


![4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11023660.png)
![7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11023663.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11023669.png)
